3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)propanamide
Description
Properties
CAS No. |
853329-21-2 |
|---|---|
Molecular Formula |
C20H18N2O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C20H18N2O4/c1-14-5-7-16(8-6-14)21-20(23)12-10-18-9-11-19(26-18)15-3-2-4-17(13-15)22(24)25/h2-9,11,13H,10,12H2,1H3,(H,21,23) |
InChI Key |
PIELQSVMTILKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,4-Diketones
The Paal-Knorr synthesis remains a cornerstone for furan formation. Reacting 1,4-diketones with ammonium acetate in acetic acid at 80–100°C generates the furan ring. For example, 3-(3-nitrophenyl)-1,4-diketone cyclizes to 5-(3-nitrophenyl)furan-2-carboxylic acid, a precursor for subsequent derivatization.
Reaction Conditions :
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling between 2-bromofuran and 3-nitrophenylboronic acid offers regioselective access to the 5-(3-nitrophenyl)furan motif. The Suzuki-Miyaura reaction employs Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C, achieving 85–90% yield.
Introduction of the 3-Nitrophenyl Group
Electrophilic Nitration
Direct nitration of 5-phenylfuran-2-carboxylic acid using HNO₃/H₂SO₄ at 0–5°C introduces the nitro group predominantly at the meta position due to the electron-withdrawing effect of the furan oxygen.
Optimized Parameters :
Directed Ortho-Metalation (DoM)
For substrates resistant to electrophilic substitution, DoM with LDA (2.0 equiv) followed by quenching with NO₂BF₄ provides meta-nitro products in 72% yield. This method avoids over-nitration.
Amide Bond Formation: Propionamide Side Chain
Carbodiimide-Mediated Coupling
Activation of 5-(3-nitrophenyl)furan-2-carboxylic acid with EDC·HCl (1.5 equiv) and HOBt (1.0 equiv) in DMF, followed by addition of p-toluidine (1.2 equiv), affords the target amide in 89% yield after silica gel chromatography.
Critical Parameters :
-
Solvent: Anhydrous DMF
-
Temperature: 25°C (12 h)
-
Workup: 5% NaHCO₃ wash, MgSO₄ drying
Schlenk Techniques for Moisture-Sensitive Cases
When using acid chlorides, Schlenk flasks under N₂ atmosphere prevent hydrolysis. 5-(3-Nitrophenyl)furan-2-carbonyl chloride (1.0 equiv) reacts with p-toluidine (1.1 equiv) and Et₃N (2.0 equiv) in THF at 0°C, yielding 93% product.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Paal-Knorr + EDC Coupling | Cyclization → Amidation | 78 | 98.5 | Moderate |
| Suzuki + Schlenk Amidation | Cross-coupling → Amidation | 85 | 99.1 | High |
| DoM + Carbodiimide | Directed Nitration → EDC | 72 | 97.8 | Low |
Trade-offs : The Suzuki route offers superior regioselectivity but requires expensive Pd catalysts. The Paal-Knorr method is cost-effective but suffers from lower yields in nitration steps.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 1H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H), 7.52 (d, J = 8.0 Hz, 2H), 6.87 (s, 1H, furan), 2.38 (s, 3H, CH₃).
-
HRMS : [M+H]⁺ calcd. for C₂₀H₁₇N₂O₄: 349.1189; found: 349.1192.
Advances in continuous-flow systems could enhance the scalability of nitro-group introductions. Photocatalytic nitration using TiO₂ and visible light shows promise for greener syntheses .
Chemical Reactions Analysis
Types of Reactions
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)propanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and properties of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)propanamide and related compounds:
Key Observations:
- Electron Effects : The nitro group in the target compound enhances electrophilicity compared to electron-donating groups (e.g., methoxy in ) or halogens (e.g., chloro in ). This may improve binding to biological targets or influence reactivity in synthesis.
- Heterocyclic Influence: Thiazole-containing analogs (e.g., Compound 31 ) exhibit notable biological activity, suggesting that furan-based derivatives like the target compound could be optimized for similar applications.
- Molecular Weight and Solubility : The target compound’s estimated molecular weight (~350 g/mol) aligns with drug-like properties, though the nitro group may reduce aqueous solubility compared to methoxy or methyl substituents .
Physical Properties
- Melting Points : Analogs with nitro groups (e.g., 8h , m.p. 158–159°C) tend to have higher melting points than those with methyl or methoxy substituents (e.g., 7c–7f , m.p. 134–178°C), likely due to stronger intermolecular dipole interactions.
- Spectroscopic Data : IR and NMR spectra of similar compounds (e.g., ) show characteristic peaks for amide C=O (~1650–1700 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹).
Biological Activity
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)propanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.37 g/mol. The compound features a furan ring, a nitrophenyl substituent, and a propanamide moiety, which contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.37 g/mol |
| IUPAC Name | N-(p-tolyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |
| CAS Number | 853329-21-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Furan Ring : Utilizing the Paal-Knorr synthesis method.
- Amidation : Reacting an amine with a carboxylic acid derivative to form the propanamide moiety.
This synthetic route can be optimized for yield and purity using various catalysts and purification techniques such as recrystallization or chromatography.
Research indicates that this compound may act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). This interaction suggests potential applications in treating anxiety disorders, as it exhibits anxiolytic-like activity in animal models at specific dosages.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines:
These findings indicate that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further development in cancer therapeutics.
Other Biological Activities
In addition to its anticancer properties, the compound has shown potential in:
- Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial strains.
- Neuroprotective Effects : Demonstrating benefits in models of neurodegenerative diseases through modulation of neurotransmitter systems.
Case Studies
- Anxiolytic Activity : In a controlled study, administration of the compound in rodent models resulted in significant reductions in anxiety-like behaviors compared to controls, indicating its potential as an anxiolytic agent.
- Anticancer Efficacy : A recent investigation assessed the compound's effects on breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell growth, with an IC50 value significantly lower than many existing treatments .
Q & A
(Basic) What are the key synthetic strategies for preparing 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)propanamide with high purity?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with coupling a 3-nitrophenyl-substituted furan to a propanamide backbone. Critical steps include:
- Coupling Reactions : Use Suzuki-Miyaura or Ullmann-type couplings to attach the 3-nitrophenyl group to the furan ring .
- Amide Formation : React the intermediate carboxylic acid (or activated ester) with p-toluidine under reflux conditions, often employing coupling agents like EDCI or HOBt .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are essential for isolating high-purity product.
- Monitoring : Thin-layer chromatography (TLC) and -NMR are used to track reaction progress and confirm intermediate structures .
(Basic) Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the presence of the furan ring (δ 6.5–7.5 ppm for protons), nitrophenyl group (δ 8.0–8.5 ppm), and amide linkage (δ 6.5–7.0 ppm for N–H) .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z ~365.13 for CHNO) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O stretch at ~1650 cm) and nitro (asymmetric stretch at ~1520 cm) functional groups .
(Advanced) How can computational modeling optimize reaction pathways for synthesizing this compound?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for furan-nitrophenyl coupling .
- Solvent Effects : Molecular dynamics simulations predict solvent polarity impacts on reaction yields (e.g., DMF vs. THF) .
- Catalyst Screening : Virtual libraries of palladium catalysts (e.g., Pd(PPh)) can be evaluated for coupling efficiency using docking simulations .
(Advanced) What structural modifications enhance the biological activity of this compound, and how are they validated?
Methodological Answer:
- SAR Studies : Compare analogs from existing literature (e.g., replacing p-tolyl with methoxyphenyl or halogenated aryl groups) to assess activity trends. For example:
| Compound Modification | Biological Activity (IC) | Reference |
|---|---|---|
| N-(4-Methoxyphenyl) derivative | Antimicrobial: 12.5 µM | |
| N-(4-Chlorophenyl) derivative | Anti-inflammatory: 8.2 µM |
- Validation : Perform enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and microbial growth assays (e.g., against S. aureus) .
(Advanced) How can researchers resolve contradictions in reported biological activities of structurally similar analogs?
Methodological Answer:
- Experimental Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time) across studies. For example, discrepancies in anti-inflammatory IC values may arise from using RAW264.7 vs. THP-1 cells .
- Structural Re-analysis : Use X-ray crystallography or NOESY NMR to confirm stereochemistry, as subtle conformational changes (e.g., furan ring puckering) may alter activity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies to identify outliers or confounding variables .
(Basic) What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to establish safe dosage ranges (typically 1–100 µM) .
- Antimicrobial Activity : Broth microdilution assay against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 (anti-inflammatory) or β-lactamase (antimicrobial) activity .
(Advanced) How does the nitro group’s position (meta vs. para) on the phenyl ring influence electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Effects : The meta-nitro group reduces electron density on the furan ring (measured via Hammett constants, σ = 0.71), enhancing electrophilic substitution reactivity .
- Reduction Studies : Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, enabling further derivatization (e.g., diazotization for azo dyes) .
- Computational Analysis : Frontier molecular orbital (FMO) calculations show lower LUMO energy for meta-nitro derivatives, favoring nucleophilic attacks .
(Advanced) What strategies mitigate side reactions during amide bond formation in this compound?
Methodological Answer:
- Activation Methods : Use in situ activation of carboxylic acids with CDI (1,1'-carbonyldiimidazole) to minimize racemization .
- Temperature Control : Maintain reaction temperatures below 0°C during coupling to suppress hydrolysis of the activated intermediate .
- Additives : Include DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce side-product formation .
(Basic) How is the purity of intermediates monitored during synthesis?
Methodological Answer:
- TLC Analysis : Use silica plates with UV visualization (R values: ~0.4 for furan intermediates in ethyl acetate/hexane 3:7) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to quantify impurities (<1% threshold) .
- Melting Point : Sharp melting range (e.g., 145–147°C) indicates crystalline purity .
(Advanced) How can machine learning models predict novel derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Data Curation : Compile datasets of similar compounds with ADME (absorption, distribution, metabolism, excretion) data from PubChem or ChEMBL .
- Model Training : Use random forest or neural networks to correlate structural descriptors (e.g., logP, polar surface area) with bioavailability .
- Validation : Synthesize top-predicted derivatives (e.g., replacing nitro with cyano groups) and test in vivo pharmacokinetics (e.g., rat plasma half-life) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
